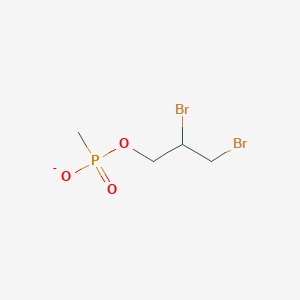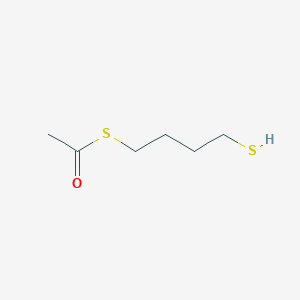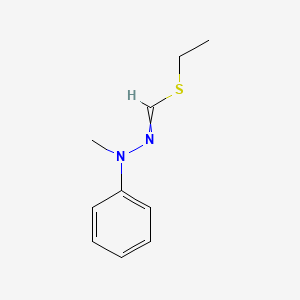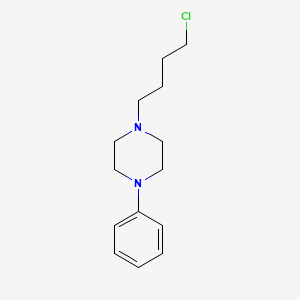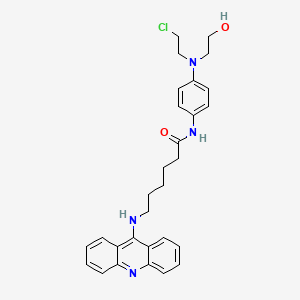
6-(9-Acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(9-Acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide is a synthetic organic compound that belongs to the class of acridine derivatives Acridine compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the acridine moiety, followed by the introduction of the amino and chloroethyl groups. Common reagents used in these reactions include acridine, chloroethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the acridine ring, potentially leading to dihydroacridine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted acridine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine
In medicine, this compound may be investigated for its potential as an anticancer drug due to its ability to interfere with DNA replication and repair mechanisms.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or photostability.
作用机制
The mechanism of action of 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide likely involves intercalation into DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The chloroethyl group may also form covalent bonds with DNA, further enhancing its cytotoxic effects.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An anticancer drug that intercalates into DNA.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
What sets 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other acridine derivatives.
属性
CAS 编号 |
125652-31-5 |
|---|---|
分子式 |
C29H33ClN4O2 |
分子量 |
505.0 g/mol |
IUPAC 名称 |
6-(acridin-9-ylamino)-N-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]hexanamide |
InChI |
InChI=1S/C29H33ClN4O2/c30-17-19-34(20-21-35)23-15-13-22(14-16-23)32-28(36)12-2-1-7-18-31-29-24-8-3-5-10-26(24)33-27-11-6-4-9-25(27)29/h3-6,8-11,13-16,35H,1-2,7,12,17-21H2,(H,31,33)(H,32,36) |
InChI 键 |
CTDLRMKKYPUEBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)NC4=CC=C(C=C4)N(CCO)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
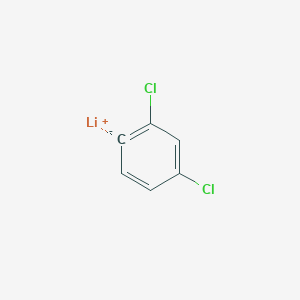



![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
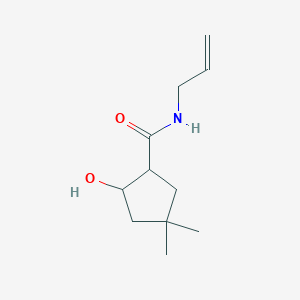
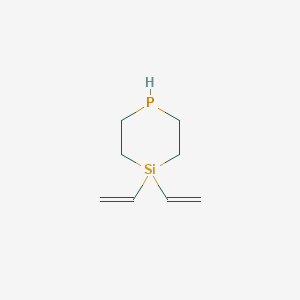
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
